(5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, (5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the design of pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and polymer science .
Mechanism of Action
The mechanism of action of (5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, allowing it to modulate the activity of its targets effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
Comparison with Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanamine
- (4-(Trifluoromethyl)phenyl)methanamine
- (2-Chloro-5-(trifluoromethyl)phenyl)methanamine
Uniqueness: Compared to similar compounds, (5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine stands out due to the presence of both the trifluoromethyl and imidazole groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F3N3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17) |
InChI Key |
RTYPBKKEHVLTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)CN)C(F)(F)F |
Origin of Product |
United States |
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